Betainealdehyde Diethylacetal Iodide
CAS No.: 6711-89-3
Cat. No.: VC20758851
Molecular Formula: C9H22INO2
Molecular Weight: 303.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6711-89-3 |
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Molecular Formula | C9H22INO2 |
Molecular Weight | 303.18 g/mol |
IUPAC Name | 2,2-diethoxyethyl(trimethyl)azanium;iodide |
Standard InChI | InChI=1S/C9H22NO2.HI/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |
Standard InChI Key | QJBGXTFFXWVDMA-UHFFFAOYSA-M |
SMILES | CCOC(C[N+](C)(C)C)OCC.[I-] |
Canonical SMILES | CCOC(C[N+](C)(C)C)OCC.[I-] |
Chemical Structure and Classification
Betainealdehyde diethylacetal iodide can be understood as a derivative of betaine aldehyde, which belongs to the class of organic compounds known as tetraalkylammonium salts. Betaine aldehyde itself is characterized by a quaternary ammonium group substituted with three methyl groups and contains an aldehyde functional group . The diethylacetal modification would involve the conversion of the aldehyde group to an acetal with two ethoxy groups, while the iodide serves as the counterion to the positively charged quaternary ammonium group.
The parent compound, betaine aldehyde, has the molecular formula C₅H₁₂NO and contains a quaternary ammonium substituted with four alkyl chains . It serves as an intermediate in the metabolism of glycine, serine, and threonine, and is involved in betaine metabolism in humans . The chemical structure of betainealdehyde diethylacetal iodide would retain the quaternary ammonium center but feature modification of the aldehyde group to form the diethylacetal functionality.
Structural Elements and Functional Groups
The key structural elements of betainealdehyde diethylacetal iodide include:
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Quaternary ammonium center: Provides a permanent positive charge
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Diethylacetal group: Results from the reaction of the aldehyde group with ethanol
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Iodide counterion: Balances the positive charge of the quaternary ammonium
This structure combines features of both ionic compounds (quaternary ammonium iodide) and organic acetals, giving it unique chemical properties.
Physical and Chemical Properties
While specific data on betainealdehyde diethylacetal iodide is limited in the current literature, its properties can be reasonably inferred based on related compounds and chemical principles. The compound would likely exhibit high polarity due to its ionic nature, with solubility characteristics governed by the balance between its ionic components and organic functional groups.
Theoretical Properties
Based on known properties of related compounds, betainealdehyde diethylacetal iodide would likely exhibit:
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High solubility in polar solvents due to its ionic nature
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Stability under neutral to basic conditions
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Potential hydrolysis of the acetal group under acidic conditions
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Chemical reactivity characteristic of quaternary ammonium compounds
In comparison, betaine aldehyde exists predominantly (99%) in its hydrated diol form in aqueous solution, as revealed by NMR spectroscopic analyses . This hydration tendency would likely be altered in the diethylacetal derivative.
Comparative Properties with Related Compounds
Table 1: Comparative Properties of Betaine Aldehyde and Its Derivatives
Synthesis and Production Methods
The synthesis of betainealdehyde diethylacetal iodide would theoretically involve the acetalization of betaine aldehyde followed by anion exchange to introduce the iodide counterion. Drawing from related acetal synthesis methods, potential approaches can be proposed.
Acetalization Chemistry
Acetal formation typically requires:
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Acid catalysis to activate the carbonyl group
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Alcohol (ethanol in this case) as the reactant
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Removal of water to drive the equilibrium toward acetal formation
Patent literature describes the production of acetaldehyde dimethyl acetal through catalyzed reactions involving carbon monoxide and hydrogen in the presence of halogen promoters . Similar catalytic approaches might be applicable for forming the diethylacetal derivative of betaine aldehyde, although modifications would be necessary to accommodate the quaternary ammonium functionality.
Biochemical Context and Related Compounds
Understanding the biochemical context of betaine aldehyde provides insights into the potential significance of its derivatives, including betainealdehyde diethylacetal iodide.
Relationship to Betaine Metabolism
Betaine aldehyde is a key intermediate in the biosynthesis of glycine betaine, an important osmoprotectant in many organisms. The conversion of betaine aldehyde to glycine betaine is catalyzed by betaine aldehyde dehydrogenase (BADH) . This enzyme catalyzes the last, irreversible step in the synthesis of the osmoprotectant glycine betaine from choline .
The enzyme kinetics of betaine aldehyde dehydrogenase have been extensively studied. The initial rate of betaine aldehyde oxidation is proportional to enzyme concentration over a range of 0.06 to 2.3 μg of protein per ml of reaction mixture . The pH dependence studies show that a catalytic base with a pKa of approximately 6.7 is required for betaine aldehyde oxidation .
Betaine Aldehyde Dehydrogenase Activity
Table 2: Enzymatic Parameters of Betaine Aldehyde Dehydrogenase
While betainealdehyde diethylacetal iodide might interact with these enzyme systems, the acetal modification would likely prevent it from serving as a direct substrate for betaine aldehyde dehydrogenase. Instead, it might function as an inhibitor or pro-drug that could release betaine aldehyde under specific conditions.
Analytical Methods and Characterization
Analytical methods for characterizing betainealdehyde diethylacetal iodide would likely employ techniques similar to those used for related quaternary ammonium compounds and acetals.
Spectroscopic Analysis
NMR spectroscopy would be particularly valuable for confirming the acetal structure. The diol form of betaine aldehyde in aqueous solution has been characterized using NMR spectroscopic analysis . For the diethylacetal derivative, distinctive signals would be expected for:
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The quaternary ammonium methyl groups
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The ethoxy methyl and methylene protons of the acetal
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The methylene group connecting the quaternary nitrogen to the acetal carbon
Chromatographic Methods
Chromatographic separation and detection would likely involve:
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Ion-pair chromatography due to the compound's ionic nature
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Mass spectrometry for detection and structural confirmation
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Specialized columns designed for quaternary ammonium compounds
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